molecular formula C28H50N2O2 B1243480 Araguspongine E

Araguspongine E

Cat. No. B1243480
M. Wt: 446.7 g/mol
InChI Key: PQYOPBRFUUEHRC-HCKQMYSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xestospongin C is an organic heteropentacyclic compound that is isolated from the marine sponge Xestospongia exigua. It has a role as a marine metabolite, an IP3 receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is an organic heteropentacyclic compound, a macrocycle, an oxacycle, an organonitrogen heterocyclic compound, a tertiary amino compound and an alkaloid.

Scientific Research Applications

Anticancer Activity

Araguspongine E, along with other araguspongines, has shown potential in cancer research. A study by Akl et al. (2015) highlighted the anticancer activity of araguspongines, including araguspongine C, against breast cancer cells. This study demonstrated that araguspongine C induces autophagic cell death in HER2-overexpressing breast cancer cells, through the suppression of c-Met and HER2 receptor tyrosine kinase signaling. This finding suggests a potential role for araguspongines in targeting specific pathways in cancer cells (Akl et al., 2015).

Antifouling and Ichthyotoxicity

The antifouling activity of araguspongines has been studied in the context of marine biology. Mol et al. (2009) explored the antifouling properties of bis-1-oxaquinolizidine alkaloids, including araguspongines, from the marine sponge Haliclona exigua. These compounds exhibited activity against fouling bacteria and barnacle larvae, suggesting their potential as environmentally friendly antifouling agents (Mol et al., 2009). Additionally, Hanif et al. (2018) reported the ichthyotoxic effects of araguspongines against zebrafish embryos, indicating their potential use in studying antimitotic-like drugs for cancer treatment (Hanif et al., 2018).

Antifilarial Properties

In parasitology, araguspongines have demonstrated activity against the human lymphatic filarial parasite Brugia malayi. Lakshmi et al. (2009) identified araguspongin C as a molecule with significant adulticidal and embryostatic action against B. malayi in an experimental rodent model. This finding points to the potential of araguspongines in developing treatments for filarial infections (Lakshmi et al., 2009).

Neurological Studies

Rao et al. (1998) investigated the effects of araguspongines on rat brain nitric oxide synthase (NOS) activity, suggesting their potential as modulators of neuronal NOS. This finding opens avenues for research into the neurological implications of araguspongines (Rao et al., 1998).

properties

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

InChI

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1

InChI Key

PQYOPBRFUUEHRC-HCKQMYSWSA-N

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1

SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1

synonyms

XeC compound
xestospongin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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